

# Lanicemine-d5: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Lanicemine-d5 |           |
| Cat. No.:            | B1155724      | Get Quote |

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to **Lanicemine-d5**, a deuterated analog of the N-methyl-D-aspartate (NMDA) receptor antagonist Lanicemine. This guide covers its chemical properties, mechanism of action, relevant experimental protocols, and associated signaling pathways.

## **Core Compound Specifications**

**Lanicemine-d5** is a stable, isotopically labeled form of Lanicemine, where five hydrogen atoms have been replaced by deuterium. This substitution makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry.

| Property          | Value                        | Source       |
|-------------------|------------------------------|--------------|
| CAS Number        | 153322-05-5 (non-deuterated) | [1][2][3][4] |
| Molecular Formula | C13H9D5N2                    |              |
| Molecular Weight  | 203.30 g/mol (calculated)    | _            |
| Appearance        | Powder                       | [2]          |
| Purity            | ≥95%                         | [4]          |

Note: The CAS number for the deuterated form, **Lanicemine-d5**, is not consistently reported in publicly available databases. The provided CAS number corresponds to the non-deuterated parent compound, Lanicemine.



## **Mechanism of Action**

Lanicemine is a low-trapping, non-selective, voltage-dependent NMDA receptor antagonist.[1] [5] It binds to sites within the channel pore of the NMDA receptor, with a Ki value ranging from 0.56 to 2.1 µM.[5] Unlike other NMDA receptor antagonists such as ketamine, Lanicemine exhibits a lower propensity to be trapped within the channel. This characteristic is thought to contribute to its distinct pharmacological profile, including antidepressant effects with minimal psychotomimetic side effects.[1][6]

The primary mechanism of action involves the modulation of glutamatergic neurotransmission. By blocking the NMDA receptor, Lanicemine influences downstream signaling cascades that are crucial for synaptic plasticity and neuronal function.

# **Signaling Pathways**

The antagonistic action of Lanicemine on the NMDA receptor initiates a cascade of intracellular signaling events. Key pathways implicated in its therapeutic effects include:

- Calcium-Dependent Signaling: As an NMDA receptor antagonist, Lanicemine modulates the influx of calcium (Ca<sup>2+</sup>) into neurons, a critical step in many signaling pathways.[7]
- Brain-Derived Neurotrophic Factor (BDNF) Tropomyosin Receptor Kinase B (TrkB)
  Signaling: Blockade of NMDA receptors can lead to an upregulation of BDNF, which in turn activates its receptor, TrkB. This pathway is vital for synaptogenesis and neuronal survival.[8]
- Mammalian Target of Rapamycin (mTOR) Pathway: The BDNF-TrkB pathway can subsequently activate the mTOR signaling cascade, a key regulator of protein synthesis required for synaptic plasticity.[8]





Click to download full resolution via product page

Lanicemine's primary mechanism of action.

# **Experimental Protocols**

This section details established protocols for the investigation of Lanicemine in both preclinical and clinical settings.

### In Vivo Administration in Rodent Models

Objective: To assess the antidepressant-like effects of Lanicemine in mice.

#### Materials:

- Lanicemine
- 0.9% Saline
- Male Sprague-Dawley rats or C57BL/6 mice[9]
- Syringes and needles for intraperitoneal (i.p.) injection

#### Procedure:

- Dissolve Lanicemine in 0.9% saline to the desired concentration (e.g., 3, 10, or 30 mg/kg).
- Administer the Lanicemine solution to the animals via intraperitoneal injection.
- Conduct behavioral tests, such as the Tail Suspension Test (TST) or Forced Swim Test (FST), at specified time points post-injection to evaluate antidepressant-like activity.[7]
- For neurochemical analysis, animals can be euthanized at the end of the experiment, and brain tissue collected for further processing (e.g., Western blotting).

## **Clinical Trial Protocol for Major Depressive Disorder**

Objective: To evaluate the efficacy and safety of adjunctive Lanicemine in patients with treatment-resistant major depressive disorder.



Study Design: A randomized, double-blind, placebo-controlled study.[10]

Participants: Patients aged 18-70 years diagnosed with Major Depressive Disorder with a history of inadequate response to at least one antidepressant.[10]

#### Intervention:

- Patients are randomized to receive intravenous infusions of Lanicemine (e.g., 50 mg or 100 mg) or placebo (saline).[10]
- Infusions are administered over a 12-week period. A typical regimen involves infusions three times a week for the first three weeks, followed by a tapered dosing schedule.[11]
- The primary efficacy endpoint is the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline.[10]

Safety Monitoring: Adverse events, vital signs, physical examinations, and clinical laboratory evaluations are monitored throughout the study.[6]







Click to download full resolution via product page

Workflow for preclinical and clinical studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Lanicemine Wikipedia [en.wikipedia.org]
- 2. bocsci.com [bocsci.com]
- 3. Cas 153322-05-5, LaniceMine | lookchem [lookchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 8. Ketamine Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Randomized Treatment Phase and Follow-Up [bio-protocol.org]
- To cite this document: BenchChem. [Lanicemine-d5: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1155724#lanicemine-d5-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com